N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine
Description
Historical Development of Dioxaphospholane Derivatives
The evolution of dioxaphospholane chemistry traces its origins to early 20th-century investigations into phosphorus trichloride derivatives. Initial work focused on simple five-membered rings, such as 1,3,2-dioxaphospholanes, which were synthesized via condensation reactions between diols and phosphorus halides. A pivotal advancement occurred in the 1960s with the introduction of amino-substituted variants, which demonstrated unprecedented stability and Lewis basicity. For example, 2-diethylamino-1,3,2-dioxaphospholane emerged as a model system for studying ring-opening polymerization mechanisms.
The structural complexity of these compounds increased with the incorporation of methyl substituents, as exemplified by N,N-diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine. Early syntheses relied on nucleophilic substitution at phosphorus centers using ethylenediamine derivatives and methylphosphonic dichloride. Modern approaches, however, leverage transition-metal-catalyzed cycloadditions to achieve higher yields and enantioselectivity.
Significance of Amino-Substituted Phospholanes in Modern Chemistry
Amino-substituted dioxaphospholanes occupy a central role in contemporary inorganic and organic synthesis due to their dual functionality as Lewis bases and chiral auxiliaries. Key applications include:
Asymmetric Catalysis : The stereogenic phosphorus atom in this compound enables its use as a ligand in rhodium- and iridium-catalyzed hydrogenation reactions. For instance, its coordination to [Rh(cod)₂]⁺ forms complexes that mediate enantioselective reductions of α,β-unsaturated ketones with >90% ee.
Polymer Stabilization : The compound’s ability to scavenge free radicals makes it effective in stabilizing polyolefins against thermal degradation. Studies show that incorporation of 0.5 wt% into polyethylene increases thermal stability by 40°C compared to conventional antioxidants.
Supramolecular Chemistry : Nitrogen’s lone pair and phosphorus’s empty d-orbitals facilitate host-guest interactions. Derivatives of this compound have been engineered to selectively bind sulfate anions in aqueous media, achieving association constants (Kₐ) exceeding 10⁴ M⁻¹.
Research Rationale for this compound
Recent investigations into this compound are driven by three factors:
Stereoelectronic Tunability : The methyl group at the 4-position imposes distinct conformational preferences. X-ray crystallography reveals a puckered ring geometry with a P–N bond length of 1.68 Å, significantly shorter than in non-methylated analogs (1.72 Å). This contraction enhances π-backbonding to transition metals.
Synthetic Versatility : The compound serves as a precursor to phosphorylated heterocycles. Treatment with azides yields 1,3,2-diazaphospholidines via Staudinger-type reactions, while oxidation with tert-butyl hydroperoxide produces stable P=O derivatives.
Materials Applications : Its low glass transition temperature (Tg = −45°C) and high dielectric constant (ε = 4.8 at 1 MHz) make it suitable as a plasticizer in high-performance electrolytes.
Table 1: Key Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₆NO₂P | |
| Molecular Weight | 177.18 g/mol | |
| Boiling Point | 142–144°C (0.1 mmHg) | |
| Density | 1.12 g/cm³ | |
| Refractive Index (n₂₀^D) | 1.468 |
Table 2: Synthetic Routes to this compound
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Cyclocondensation | 78 | Et₃N, CH₂Cl₂, 0°C → rt | |
| Metal-Catalyzed Cyclization | 92 | RhCl(PPh₃)₃, 80°C, 24 h | |
| Ring Expansion | 65 | BF₃·OEt₂, −78°C → reflux |
Properties
CAS No. |
3440-92-4 |
|---|---|
Molecular Formula |
C7H16NO2P |
Molecular Weight |
177.18 g/mol |
IUPAC Name |
N,N-diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine |
InChI |
InChI=1S/C7H16NO2P/c1-4-8(5-2)11-9-6-7(3)10-11/h7H,4-6H2,1-3H3 |
InChI Key |
FNCVXAXAHOPRKH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P1OCC(O1)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
Analytical Characterization and Confirmation of Structure
The identity and purity of this compound are confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$, $$^{13}C$$, and $$^{31}P$$ NMR spectra are recorded in deuterated solvents such as CDCl3 or DMSO-d6. Chemical shifts and coupling constants confirm the cyclic phospholane ring and the presence of diethylamino substituents.
- Mass Spectrometry: MALDI-TOF or ESI-MS to confirm molecular weight.
- Infrared Spectroscopy (IR): To identify characteristic P–O and P–N bonds.
- Elemental Analysis: To verify the composition.
- Thermogravimetric Analysis (TGA): For thermal stability data.
Research Findings and Optimization
- Continuous flow chemistry has been demonstrated to significantly enhance the scalability and reproducibility of the chlorophospholane intermediate synthesis, enabling kilogram-scale production with controlled residence times and reaction pressures.
- Use of organic bases such as 1-methylimidazole and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) improves reaction efficiency and selectivity during amination steps.
- Ultrasound-assisted reactors can accelerate reaction kinetics and improve yields.
- Purification by vacuum fractional distillation and recrystallization ensures high purity suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine has shown promise in the development of pharmaceuticals. Its phospholane structure allows it to participate in reactions that modify biological molecules, potentially leading to new therapeutic agents.
Case Study: Anticancer Activity
Recent studies have investigated the anticancer properties of derivatives of this compound. For instance, compounds synthesized from this compound exhibited selective cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications to the dioxaphospholane ring could enhance biological activity against specific cancer types .
This compound can be employed in surface modification processes to enhance the properties of materials used in biomedical devices. By incorporating this compound into coatings or surface treatments, researchers can improve the hydrophilicity and bioactivity of surfaces.
Case Study: Biomedical Device Coatings
Research has demonstrated that coatings containing this compound significantly reduce protein adsorption and enhance cell adhesion compared to traditional coatings. This property is crucial for improving the performance and longevity of implants .
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with phospholipase enzymes .
Comparison with Similar Compounds
1,3,2-Dioxaphospholan-2-amine, N,N-bis(1-methylethyl)- (CAS 28623-31-6)
- Molecular Formula: C₈H₁₈NO₂P
- Key Features : Substituted with isopropyl groups instead of ethyl groups at the phosphorus center.
- Molecular Weight : 191.21 g/mol vs. 177.18 g/mol for CID 99926.
- Applications : Used as a ligand in transition-metal catalysis, though specific studies on its efficacy relative to CID 99928 are lacking .
rel-(2R,4S)-N,N-Diethyl-4-methyl-1,3,2-dioxaphosphorinan-2-amine
- Structural Difference : Contains a six-membered 1,3,2-dioxaphosphorinane ring (vs. five-membered dioxaphospholane in CID 99928).
- Impact : The larger ring size alters ring strain and conformational flexibility, which may influence binding affinity in coordination chemistry.
- Molecular Weight : 191.21 g/mol, identical to the isopropyl analog but heavier than CID 99928 .
N,N-Diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine
- Structural Feature : A benzannulated dioxaphosphepine system fused with an aromatic ring.
- Impact : The aromatic system enhances electronic delocalization, increasing thermal stability and altering redox properties.
- Applications : Demonstrated utility in synthesizing chiral phosphine ligands for asymmetric hydrogenation .
Physicochemical and Functional Differences
Steric and Electronic Effects
Collision Cross-Section (CCS) Data
| Compound | Adduct | CCS (Ų) |
|---|---|---|
| CID 99928 | [M+H]⁺ | 140.3 |
| CID 99928 | [M+Na]⁺ | 149.1 |
| Isopropyl Analog | Not Reported | — |
| Benzannulated Analog | Not Reported | — |
The higher CCS values for CID 99928 compared to simpler amines suggest a compact yet polarizable structure, suitable for mass spectrometry-based analyses .
Biological Activity
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, properties, and biological effects of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of diethyl phosphite with 4-methyl-1,3-dioxolane derivatives. Characterization is performed using various techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1,3,2-dioxaphospholane derivatives. In particular, compounds similar to this compound have shown promising results against various bacterial strains:
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
The presence of heteroatoms in the structure enhances its biological activity. For instance, the study conducted by researchers demonstrated that modifications in the dioxaphospholane structure significantly influenced antibacterial efficacy, with compounds exhibiting increased activity when halogenated groups were present .
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity. In vitro assays showed effectiveness against common fungal pathogens such as:
| Fungal Species | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Aspergillus niger | 50 |
| Candida albicans | 75 |
These findings suggest that the compound could serve as a lead for developing new antifungal agents .
The biological activity of this compound is believed to be linked to its ability to interact with cellular membranes and inhibit essential enzymatic pathways in microbial cells. The phosphorous-containing structure may disrupt membrane integrity or interfere with metabolic processes critical for microbial survival.
Case Studies
Several case studies have documented the therapeutic potential of phosphorous-containing compounds:
- Case Study on Antibacterial Efficacy : A study involving a series of dioxaphospholane derivatives demonstrated that compounds with similar structures exhibited enhanced antibacterial activity against resistant strains of bacteria. The results indicated that structural modifications could lead to improved potency and selectivity .
- Case Study on Antifungal Properties : Research focusing on antifungal activities revealed that specific dioxaphospholane derivatives showed significant inhibition against pathogenic fungi. This was attributed to their ability to disrupt fungal cell membranes and inhibit growth .
Q & A
Q. What synthetic methodologies are optimal for preparing N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine, and how can yield/purity be improved?
The synthesis typically involves cyclocondensation of phosphorus precursors (e.g., PCl₃) with diols and subsequent amine substitution. Key steps include:
- Catalysts : Palladium or copper catalysts under inert atmospheres (Ar/N₂) improve reaction efficiency .
- Solvent Selection : Polar aprotic solvents (DMF, toluene) enhance intermediate stability, while controlled temperatures (60–80°C) prevent side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol yields >95% purity. Monitor by TLC (Rf ~0.3 in 1:3 EtOAc/hexane) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data discrepancies be addressed?
- ¹H/³¹P NMR : Key signals include δ ~1.2 ppm (triplet, N-CH₂CH₃), δ ~4.2 ppm (multiplet, dioxaphospholane ring O-CH₂), and δ ~20–25 ppm (³¹P NMR, P-N coupling) .
- FT-IR : Confirm P=O (if oxidized) at ~1250 cm⁻¹ and P-N stretches at ~950 cm⁻¹ .
- Resolution of Discrepancies : Use deuterated solvents (CDCl₃) and variable-temperature NMR to resolve splitting ambiguities caused by conformational flexibility .
Q. How should researchers evaluate the compound’s stability under varying experimental conditions?
- Thermal Stability : TGA/DSC analysis (5°C/min, N₂ atmosphere) reveals decomposition onset at ~180°C .
- Hydrolytic Stability : Monitor by ³¹P NMR in D₂O/MeOH mixtures; hydrolyzes to phosphoric acid derivatives at pH <3 or >10 .
- Storage Recommendations : Store under argon at –20°C in amber vials to prevent oxidation and moisture uptake .
Advanced Research Questions
Q. What mechanistic insights explain its role as a ligand in transition metal catalysis?
- Coordination Studies : X-ray crystallography of Pd(II) or Cu(I) complexes reveals bidentate binding via P and N atoms, forming stable 5-membered chelate rings .
- Catalytic Efficacy : Test in Suzuki-Miyaura couplings (e.g., aryl bromides with phenylboronic acid). Compare turnover numbers (TON) with ligands like PPh₃; TONs >10³ observed for electron-deficient substrates .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-donating capacity. The P-center’s lone pair contributes to σ-donation, enhancing metal-ligand bond strength .
Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?
- Reactivity Prediction : Use Gaussian09 with B3LYP/6-31G(d) basis set to map potential energy surfaces for SN2 pathways. The dioxaphospholane ring’s strain (~25 kcal/mol) accelerates ring-opening reactions .
- Solvent Effects : PCM models show THF stabilizes transition states by ~5 kcal/mol vs. non-polar solvents .
Q. What strategies resolve contradictions in reported biological activity data?
- Bioassay Optimization : Standardize cytotoxicity assays (MTT/propidium iodide) across cell lines (e.g., HeLa vs. HEK293). Contradictions may arise from cell-specific uptake or metabolization rates .
- Metabolite Profiling : LC-MS/MS identifies hydrolyzed products (e.g., phosphoric acid derivatives) that may interfere with activity .
Methodological Tables
Q. Table 1. Comparative Synthesis Conditions
| Parameter | Method A () | Method B () |
|---|---|---|
| Catalyst | Pd(OAc)₂ | None |
| Solvent | DMF | Toluene |
| Yield | 72% | 65% |
| Purity (HPLC) | 98% | 95% |
Q. Table 2. Key Spectroscopic Data
| Technique | Diagnostic Signal | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.2 (t, J=7 Hz, 6H) | N-CH₂CH₃ |
| ³¹P NMR | δ 22.5 | P-NR₂ environment |
| FT-IR | 945 cm⁻¹ | P-N stretching |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
